N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a thiophene ring via a hydroxypropyl chain
Mechanism of Action
Target of Action
Similar compounds with a thiophene nucleus have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to exhibit various biological effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects suggest that the compound may interact with its targets in a way that modulates their function, leading to these observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with thiophene derivatives suggests that this compound likely has significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is attached via a nucleophilic substitution reaction, where a halogenated propanol reacts with the xanthene carboxamide.
Incorporation of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the hydroxypropyl chain, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its strong fluorescence. This makes it useful in imaging applications and as a marker in various biological assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiophene ring and the xanthene core can impart biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also be explored for use in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which also contain the xanthene core, are well-known for their fluorescent properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid are structurally similar and exhibit various biological activities.
Uniqueness
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core and the thiophene ring, which imparts both fluorescent properties and potential biological activity. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-21(24,18-11-6-12-26-18)13-22-20(23)19-14-7-2-4-9-16(14)25-17-10-5-3-8-15(17)19/h2-12,19,24H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUBKWPUMISCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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